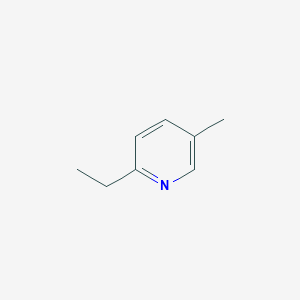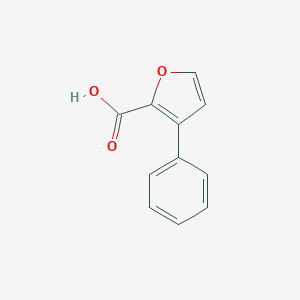
2-Acetamido-2-(4-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
2-Acetamido-2-(4-methoxyphenyl)propanoic acid, also known as N-Acetyl-L-tyrosine or NALT, is a derivative of the amino acid L-tyrosine. It is a popular ingredient in dietary supplements and nootropic products due to its potential cognitive-enhancing effects.
Wirkmechanismus
NALT is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with improved cognitive function and mood. NALT may also increase the synthesis of proteins in the brain, which can lead to improved neural function.
Biochemical and Physiological Effects:
NALT has been shown to increase the levels of dopamine and norepinephrine in the brain. It may also increase the synthesis of proteins in the brain. These effects may lead to improved cognitive function, mood, and stress levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NALT in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for long periods of time. However, one limitation is that it may have different effects on different individuals, depending on their genetic makeup and other factors.
Zukünftige Richtungen
There are several potential future directions for research on NALT. One area of interest is the potential use of NALT in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of new and more effective synthesis methods for NALT. Finally, more research is needed to fully understand the mechanism of action of NALT and its effects on the brain.
Conclusion:
In conclusion, 2-Acetamido-2-(4-methoxyphenyl)propanoic acidyrosine is a derivative of the amino acid L-tyrosine that has potential cognitive-enhancing effects. It can be synthesized through the acetylation of L-tyrosine and has been studied extensively for its effects on cognitive function, mood, and stress levels. While there are some limitations to using NALT in lab experiments, it has several advantages and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
NALT has been studied extensively for its potential cognitive-enhancing effects. Research has shown that it may improve working memory, attention, and focus. It may also have a positive effect on mood and stress levels.
Eigenschaften
CAS-Nummer |
197643-97-3 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-acetamido-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-12(2,11(15)16)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
OVPJPWPNGVYMCF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
Synonyme |
Benzeneacetic acid, -alpha--(acetylamino)-4-methoxy--alpha--methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)












